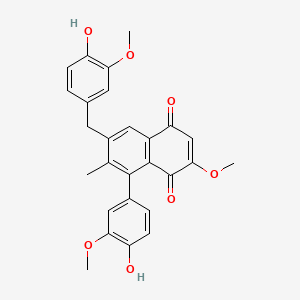
Larreantin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Larreantin is synthesized through a convergent route that involves the selective functionalization of a naphthyldihydro-oxazole . The key intermediate in this synthesis is 4,5-dihydro-2-(5,7-diisopropoxy-1methoxy-2-naphthyl)-4,4-dimethyloxazole, which is elaborated by treatment with 4-isopropoxy-3-methoxyphenylmagnesium bromide . The product of this reaction is then lithiated and allowed to react with 4-isoproproxy-3-methoxybenzaldehyde, leading to the formation of this compound .
化学反应分析
Larreantin undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.
Substitution: This compound can undergo substitution reactions, particularly involving its methoxy and hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically quinone and hydroquinone derivatives .
科学研究应用
Larreantin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in the study of naphthoquinone derivatives and their reactivity.
Medicine: this compound’s cytotoxicity makes it a candidate for the development of chemotherapeutic agents.
作用机制
Larreantin exerts its effects through the induction of oxidative stress in cells, leading to apoptosis (programmed cell death). The compound targets cellular pathways involved in the regulation of oxidative stress and apoptosis, making it a potent cytotoxic agent .
相似化合物的比较
Larreantin is unique among naphthoquinone derivatives due to its specific structure and potent cytotoxic properties. Similar compounds include:
Lapachol: Another naphthoquinone derivative with anticancer properties.
Plumbagin: Known for its anticancer and antimicrobial activities.
This compound stands out due to its unique biogenetic origin and the specific pathways it targets in cells, making it a valuable compound for further research and development.
属性
CAS 编号 |
114094-46-1 |
|---|---|
分子式 |
C27H24O7 |
分子量 |
460.5 g/mol |
IUPAC 名称 |
8-(4-hydroxy-3-methoxyphenyl)-6-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methoxy-7-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C27H24O7/c1-14-17(9-15-5-7-19(28)22(10-15)32-2)11-18-21(30)13-24(34-4)27(31)26(18)25(14)16-6-8-20(29)23(12-16)33-3/h5-8,10-13,28-29H,9H2,1-4H3 |
InChI 键 |
PVIVJQUHLNWCNX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1CC3=CC(=C(C=C3)O)OC)C(=O)C=C(C2=O)OC)C4=CC(=C(C=C4)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















